molecular formula C18H21NO5S B11491206 [4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid, methyl ester

[4-(2,6-Dimethylphenylsulfamoyl)-2-methylphenoxy]acetic acid, methyl ester

Cat. No.: B11491206
M. Wt: 363.4 g/mol
InChI Key: SWUINSXQQFOKRQ-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(2,6-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetate is an organic compound with the molecular formula C18H21NO5S It is known for its unique chemical structure, which includes a sulfamoyl group and a phenoxyacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[(2,6-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetate typically involves the reaction of 2,6-dimethylphenylsulfonamide with 2-methylphenoxyacetic acid in the presence of a suitable catalyst. The reaction conditions often include the use of organic solvents such as dichloromethane or toluene, and the reaction is carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{4-[(2,6-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfonic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alkoxides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted phenoxyacetate derivatives.

Scientific Research Applications

Methyl 2-{4-[(2,6-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(2,6-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfamoyl group is known to form strong hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The phenoxyacetate moiety may also interact with hydrophobic pockets within the target proteins, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-{4-[(2,6-dimethylphenyl)sulfamoyl]phenoxy}acetate: Lacks the additional methyl group on the phenoxy ring.

    Methyl 2-{4-[(2,6-dimethylphenyl)carbamoyl]-2-methylphenoxy}acetate: Contains a carbamoyl group instead of a sulfamoyl group.

    Methyl 2-{4-[(2,6-dimethylphenyl)sulfamoyl]-2-ethylphenoxy}acetate: Has an ethyl group instead of a methyl group on the phenoxy ring.

Uniqueness

Methyl 2-{4-[(2,6-dimethylphenyl)sulfamoyl]-2-methylphenoxy}acetate is unique due to the presence of both the sulfamoyl and phenoxyacetate groups, which confer distinct chemical and biological properties. The additional methyl group on the phenoxy ring may also influence the compound’s reactivity and binding interactions, making it a valuable compound for various research applications.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

methyl 2-[4-[(2,6-dimethylphenyl)sulfamoyl]-2-methylphenoxy]acetate

InChI

InChI=1S/C18H21NO5S/c1-12-6-5-7-13(2)18(12)19-25(21,22)15-8-9-16(14(3)10-15)24-11-17(20)23-4/h5-10,19H,11H2,1-4H3

InChI Key

SWUINSXQQFOKRQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NS(=O)(=O)C2=CC(=C(C=C2)OCC(=O)OC)C

Origin of Product

United States

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